molecular formula C19H24N4O2 B2673988 N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029776-96-2

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2673988
CAS No.: 1029776-96-2
M. Wt: 340.427
InChI Key: ULVJUGMCDZFKCA-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a pyrimidine ring, a pyrrolidine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling with the acetamide moiety. Common reagents used in these reactions may include:

    Pyrimidine precursors: such as 2-chloro-6-methylpyrimidine.

    Pyrrolidine: often introduced through nucleophilic substitution reactions.

    Acetamide derivatives: which can be synthesized through acylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: to enhance reaction rates.

    Solvents: such as dimethylformamide (DMF) or dichloromethane (DCM) for efficient mixing and reaction.

    Purification techniques: like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form corresponding oxides.

    Reduction: leading to the formation of reduced derivatives.

    particularly nucleophilic substitution reactions involving the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: including halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: as a building block for more complex molecules.

    Biology: for studying interactions with biological targets.

    potential therapeutic applications, such as drug development.

    Industry: use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which “N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide” exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The pyrimidine and pyrrolidine rings may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-8-14(2)10-16(9-13)21-17(24)12-25-18-11-15(3)20-19(22-18)23-6-4-5-7-23/h8-11H,4-7,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJUGMCDZFKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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